molecular formula C23H27N3O2S B3611679 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide

Cat. No. B3611679
M. Wt: 409.5 g/mol
InChI Key: QCXSBTNYPPRBAY-UHFFFAOYSA-N
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Description

The compound “2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide” is a chemical compound with a molecular formula of C30H25N3O3S . It is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic ring with two nitrogen atoms . The compound also contains a thioacetamide group and a dipropylamine group attached to the quinazolinone core .

properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-3-14-25(15-4-2)21(27)17-29-23-24-20-13-9-8-12-19(20)22(28)26(23)16-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXSBTNYPPRBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide
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2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide
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2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide
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2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide
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2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide
Reactant of Route 6
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2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-dipropylacetamide

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